molecular formula C14H21Cl2NO2 B13535994 Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride

Cat. No.: B13535994
M. Wt: 306.2 g/mol
InChI Key: KQCUDNVYVOVLGL-UHFFFAOYSA-N
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Description

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate hydrochloride is a synthetic organic compound characterized by three key structural features:

  • Ethyl ester group: Enhances lipophilicity and influences metabolic stability.
  • 4-Chlorophenyl moiety: A hydrophobic, electron-withdrawing substituent that may affect electronic properties and binding interactions.
  • Hydrochloride salt: Improves aqueous solubility and crystallinity.

Properties

Molecular Formula

C14H21Cl2NO2

Molecular Weight

306.2 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoate;hydrochloride

InChI

InChI=1S/C14H20ClNO2.ClH/c1-4-18-14(17)13(9-16-10(2)3)11-5-7-12(15)8-6-11;/h5-8,10,13,16H,4,9H2,1-3H3;1H

InChI Key

KQCUDNVYVOVLGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(C)C)C1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with isopropylamine to form an intermediate, which is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

a) Ethyl2-(4-chlorobenzyl)-3-(methylamino)propanoate
  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Molecular Weight : 255.74 g/mol
  • Key Differences: Replaces the 4-chlorophenyl group with a 4-chlorobenzyl group (adding a methylene spacer). Substitutes the isopropylamino group with a smaller methylamino group.
  • Implications: Reduced steric hindrance compared to the isopropyl group may enhance receptor binding.
b) Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride
  • Molecular Formula: C₁₁H₁₅ClINO₂
  • Molecular Weight : ~327.35 g/mol (calculated)
  • Key Differences :
    • Iodo substituent (larger atomic radius, higher polarizability) replaces chloro.
  • Implications: Increased molecular weight and lipophilicity due to iodine. Potential for altered pharmacokinetics (e.g., longer half-life) and radioimaging applications.
c) Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
  • Molecular Formula: C₁₀H₁₃ClFNO₂
  • Molecular Weight : 233.67 g/mol
  • Key Differences :
    • Fluorine (stronger electron-withdrawing effect) replaces chlorine.
    • Methyl ester instead of ethyl ester.
  • Implications :
    • Higher metabolic susceptibility due to the methyl ester.
    • Fluorine’s electronegativity may enhance binding to electron-rich biological targets.

Functional Group Variations

a) Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride
  • Molecular Formula : C₁₉H₁₉ClN₂O₄
  • Molecular Weight : 374.82 g/mol
  • Key Differences: 4-Aminophenyl group (electron-donating) replaces 4-chlorophenyl. Phthalimide group introduces a rigid, planar structure.
  • Implications: Enhanced solubility due to the amino group. Phthalimide may confer fluorescence or π-stacking capabilities.
b) Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate Hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₄S
  • Molecular Weight : 271.76 g/mol
  • Key Differences: Sulfanyl-ethoxycarbonylmethyl side chain replaces the isopropylamino group.
  • Extended side chain may hinder diffusion across biological membranes.

Ester and Backbone Modifications

a) Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO₄
  • Molecular Weight : 275.73 g/mol
  • Key Differences :
    • Hydroxyl and methoxy groups introduce hydrogen-bonding sites.
  • Methoxy group’s electron-donating effect could alter electronic properties.
b) Ethyl 2-amino-3-(4-cyanophenyl)propanoate Hydrochloride
  • Molecular Formula : C₁₂H₁₄ClN₂O₂
  • Molecular Weight : ~260.71 g/mol (calculated)
  • Key Differences: Cyano group (strong electron-withdrawing) replaces chlorine.
  • Possible use as a precursor in heterocyclic synthesis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Not Provided¹ Not Provided¹ 4-Cl, isopropylamino, ethyl ester Likely moderate lipophilicity
Ethyl2-(4-chlorobenzyl)-3-(methylamino)propanoate C₁₃H₁₈ClNO₂ 255.74 4-Cl-benzyl, methylamino Density: 1.114 g/cm³; pKa ~9.32
Ethyl 2-amino-3-(4-iodophenyl)propanoate HCl C₁₁H₁₅ClINO₂ ~327.35 4-I, ethyl ester High molecular weight, polarizable
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 4-F, methyl ester Higher metabolic susceptibility
Ethyl 3-(4-aminophenyl)-2-phthalimidopropanoate HCl C₁₉H₁₉ClN₂O₄ 374.82 4-NH₂, phthalimide Enhanced solubility, planar structure

¹Exact data for the target compound is unavailable in the provided evidence.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for Ethyl 2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach starting with the condensation of 4-chlorophenyl precursors with isopropylamine derivatives. Key steps include:

  • Reaction Conditions: Controlled temperature (60–80°C), use of polar aprotic solvents (e.g., DMF or THF), and catalysts like triethylamine to facilitate nucleophilic substitution .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Post-synthesis, analytical techniques such as HPLC and mass spectrometry are critical for verifying purity .

Basic: How is the molecular structure and chirality of this compound characterized experimentally?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves the stereochemistry at the chiral center (C2), confirming the (S)- or (R)-configuration. Disorder in the crystal lattice may require refinement with software like Olex2 .
  • Spectroscopic Methods:
    • NMR : 1^1H and 13^13C NMR identify the 4-chlorophenyl ring (δ ~7.3 ppm for aromatic protons) and isopropylamino group (δ ~1.2 ppm for CH3_3) .
    • IR Spectroscopy : Confirms the presence of ester carbonyl (C=O stretch at ~1730 cm1^{-1}) and ammonium hydrochloride (N–H stretch at ~2500 cm1^{-1}) .

Advanced: What methodologies are recommended for resolving chiral impurities in enantiomeric mixtures of this compound?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10) to separate enantiomers. Monitor retention times and peak symmetry .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer of the ester group, enabling kinetic resolution .

Advanced: How can computational tools elucidate noncovalent interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., neurotransmitter transporters). Use the compound’s 3D structure (optimized with Gaussian09) and target PDB files .
  • Noncovalent Interaction Analysis : Tools like Multiwfn or NCIplot visualize van der Waals forces and hydrogen bonds via electron density gradients. For example, the 4-chlorophenyl group may engage in π-π stacking with aromatic residues .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies), buffer pH (7.4), and incubation times. Variations in DMSO concentration (>0.1% can artifactually inhibit targets) must be controlled .
  • In Silico Validation : Compare molecular dynamics simulations (e.g., GROMACS) of ligand-receptor complexes to identify conformational flexibility impacting activity .
  • Meta-Analysis : Cross-reference purity data (via LC-MS ) and stereochemical consistency (via circular dichroism ).

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at 4°C under inert gas (argon) to prevent hydrolysis of the ester group or oxidation of the amine .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition products like 4-chlorophenylpropanoic acid .

Advanced: How can researchers analyze the electronic properties of this compound to predict reactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian09 to compute HOMO-LUMO gaps and electrostatic potential maps. The electron-withdrawing 4-chlorophenyl group lowers LUMO energy, enhancing electrophilic reactivity .
  • Wavefunction Analysis : Multiwfn calculates Fukui indices to identify nucleophilic (amine group) and electrophilic (ester carbonyl) sites for reaction planning.

Advanced: What strategies mitigate steric hindrance during derivatization of the isopropylamino group?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the amine with Boc (tert-butoxycarbonyl) groups before introducing bulky substituents. Deprotect with TFA/CH2_2Cl2_2 post-reaction .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically challenging steps (e.g., SN2 reactions) by enhancing molecular collision efficiency .

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